5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
Overview
Description
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide: is an organic compound with the molecular formula C12H16INO and a molecular weight of 317.16601 g/mol . It is a white to pale yellow crystalline powder that is soluble in organic solvents such as chloroform, dichloromethane, and ethanol . This compound is known for its high ionization tendency and thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide typically involves a nucleophilic substitution reaction. The synthesis starts with 3-methylindole , which reacts with sodium periodate under alkaline conditions to form 5-hydroxy-1,2,3,3-tetramethyl-3H-indole . This intermediate is then reacted with copper(I) iodide to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can produce various substituted indoles .
Scientific Research Applications
Chemistry: In chemistry, 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is used as a dye and indicator. It is employed in various analytical techniques to detect and quantify different substances .
Biology: The compound is used in biological research for staining DNA and RNA. It is also used for fluorescent labeling of biological membranes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a potential anticancer agent .
Industry: Industrially, this compound is used in the manufacture of various products, including dyes, pigments, and fluorescent markers .
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide involves its interaction with molecular targets such as nucleic acids and proteins. The compound binds to DNA and RNA, causing changes in their structure and function . It also interacts with proteins, affecting their activity and stability . These interactions are mediated through hydrogen bonding, van der Waals forces, and electrostatic interactions .
Comparison with Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 5-Hydroxy-1,3,3-trimethyl-2-methyleneindolin-1-ium iodide
- 3H-Indolium, 5-hydroxy-1,2,3,3-tetramethyl-, iodide
Comparison: Compared to similar compounds, 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is unique due to its high ionization tendency and thermal stability . It also has specific applications in biological staining and fluorescent labeling, which are not as prominent in other similar compounds .
Properties
IUPAC Name |
1,2,3,3-tetramethylindol-1-ium-5-ol;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.HI/c1-8-12(2,3)10-7-9(14)5-6-11(10)13(8)4;/h5-7H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSOQZGDUDZIAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)O)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563797 | |
Record name | 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59223-23-3 | |
Record name | 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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